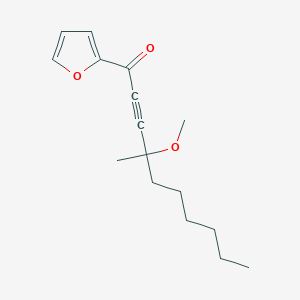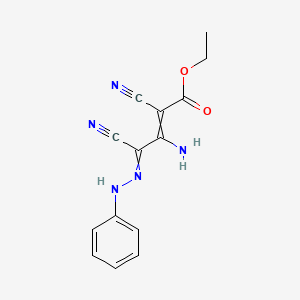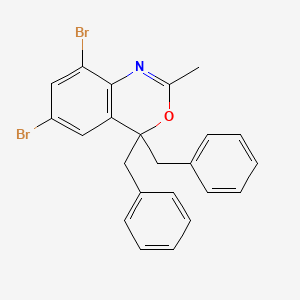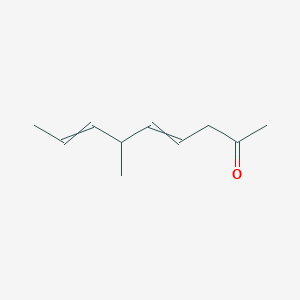![molecular formula C14H16N2O2S2 B14402209 2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] CAS No. 87512-18-3](/img/structure/B14402209.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is an organic compound that features a unique structure with two pyridine rings connected by an ethane-1,2-diylbis(oxy) linkage and substituted with methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the mixture is heated and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The ethane-1,2-diylbis(oxy) linkage and methylsulfanyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide): Similar structure but with sulfanedi-yl linkages instead of oxy linkages.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Different functional groups but similar ethane-1,2-diylbis(oxy) linkage.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is unique due to its specific combination of pyridine rings, ethane-1,2-diylbis(oxy) linkage, and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87512-18-3 |
|---|---|
Molecular Formula |
C14H16N2O2S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methylsulfanyl-6-[2-(6-methylsulfanylpyridin-2-yl)oxyethoxy]pyridine |
InChI |
InChI=1S/C14H16N2O2S2/c1-19-13-7-3-5-11(15-13)17-9-10-18-12-6-4-8-14(16-12)20-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
DXUXXIKAUDDJJA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=N1)OCCOC2=NC(=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14402148.png)





![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)

![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)



